8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine
Brand Name: Vulcanchem
CAS No.: 162791-77-7
VCID: VC11617893
InChI: InChI=1S/C5H4IN5/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H,(H2,7,8,9)
SMILES:
Molecular Formula: C5H4IN5
Molecular Weight: 261.02 g/mol

8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine

CAS No.: 162791-77-7

Cat. No.: VC11617893

Molecular Formula: C5H4IN5

Molecular Weight: 261.02 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine - 162791-77-7

Specification

CAS No. 162791-77-7
Molecular Formula C5H4IN5
Molecular Weight 261.02 g/mol
IUPAC Name 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine
Standard InChI InChI=1S/C5H4IN5/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H,(H2,7,8,9)
Standard InChI Key BTGHVDMQZMXGGF-UHFFFAOYSA-N
Canonical SMILES C1=NN2C(=C1I)N=CN=C2N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure is defined by a pyrazolo[1,5-a] triazine system, where the pyrazole ring is fused to a 1,3,5-triazine moiety. Key features include:

  • Iodine substituent at position 8, introducing steric bulk and electronic effects.

  • Amino group at position 4, enabling hydrogen bonding and nucleophilic reactivity.

  • Fused bicyclic system, conferring rigidity and planar geometry conducive to π-π stacking interactions .

The SMILES notation (C1=NN2C(=C1I)N=CN=C2N) and InChIKey (BTGHVDMQZMXGGF-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database retrieval .

Physicochemical Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+261.95842133.8
[M+Na]+283.94036139.6
[M-H]-259.94386128.2

These values aid in distinguishing the compound from structural analogs during analytical workflows .

Synthetic Strategies

Regioselective Functionalization

The synthesis of 8-substituted pyrazolo[1,5-a] triazines typically involves:

  • Activation of the triazinone precursor using phosphorus oxychloride and dimethylaniline under high-pressure conditions .

  • Regioselective substitution at position 8, leveraging the N-methyl-N-phenylamino group as a directing moiety .

For 8-iodopyrazolo[1,5-a][1,3,] triazin-4-amine, iodination likely replaces the acylation step described in analogous syntheses. Halogenation reagents such as NIS\text{NIS} (N-iodosuccinimide) or I2\text{I}_2 in the presence of a Lewis acid could facilitate this transformation .

Purification and Characterization

Post-synthetic purification via column chromatography or recrystallization ensures homogeneity. Structural validation relies on:

  • NMR spectroscopy: Distinct signals for the amino proton (~6–7 ppm) and iodine-induced deshielding effects.

  • High-resolution mass spectrometry (HRMS): Confirmation of the molecular ion ([M+H]+ at m/z 261.95842) .

Analytical and Computational Profiling

Tandem Mass Spectrometry (MS/MS)

Fragmentation patterns of the [M+H]+ ion (m/z 261.95842) reveal:

  • Loss of NH3_3 (17 Da) from the amino group.

  • Cleavage of the triazine ring, yielding diagnostic ions at m/z 134 (C3_3H2_2IN2_2) and m/z 127 (C2_2H2_2N3_3) .

Density Functional Theory (DFT) Calculations

Quantum mechanical modeling predicts:

  • Electrostatic potential surfaces: High electron density at the amino group and iodine atom, suggesting sites for electrophilic/nucleophilic attacks.

  • HOMO-LUMO gap: ~4.2 eV, indicative of moderate reactivity suitable for drug-like molecules .

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